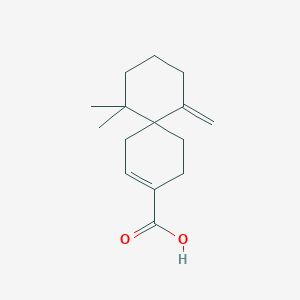

beta-Chamigrenic acid

Beschreibung

Historical Context of Discovery and Initial Isolation

The parent chamigrene skeleton was first identified in the 1960s. The broader class of chamigrane sesquiterpenes, to which beta-Chamigrenic acid belongs, are recognized as significant metabolites from the marine red algae genus Laurencia. iomcworld.com Species of this genus are prolific producers of a vast array of halogenated and non-halogenated sesquiterpenoids, including numerous chamigrene derivatives. iomcworld.comnih.govnih.gov

While the Laurencia genus is a major source of chamigrenes, beta-Chamigrenic acid itself has been predominantly isolated from the plant Schisandra chinensis, which is used in traditional medicine in East Asia. vulcanchem.com It has also been detected in smaller amounts in other plant species, including Aristolochia debilis and certain liverworts. vulcanchem.com The isolation of these compounds typically involves extraction from the source organism followed by various chromatographic techniques to separate the complex mixture of natural products.

Chemotaxonomic and Biosynthetic Classification within Natural Products

Beta-Chamigrenic acid is classified as a chamigrane sesquiterpenoid. This classification is based on its carbon framework and biosynthetic origin.

Chemotaxonomy : The compound's spiro[5.5]undecane core is a defining feature of the chamigrene family. vulcanchem.com These compounds are a significant subclass of sesquiterpenoids, which are themselves a large category of terpenes built from three isoprene (B109036) units. The prevalence of chamigrenes in the red algae Laurencia makes them important chemotaxonomic markers for this genus. iomcworld.com

Biosynthesis : The biosynthesis of beta-Chamigrenic acid is thought to follow the general pathway for terpenes. The proposed route begins with the cyclization of farnesyl pyrophosphate, a common C15 precursor, which is catalyzed by terpene synthase enzymes to form the characteristic chamigrene skeleton. vulcanchem.com Following the creation of the core structure, the carboxylic acid functional group is introduced through a subsequent oxidation step, a reaction often mediated by cytochrome P450 enzymes. vulcanchem.com

The key physicochemical properties of beta-Chamigrenic acid are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₂₂O₂ phytopurify.com |

| Molecular Weight | 234.339 g/mol phytopurify.com |

| Core Structure | Spiro[5.5]undecane |

| Compound Class | Sesquiterpenoid |

| Key Functional Groups | Carboxylic acid, Bicyclic core vulcanchem.com |

| CAS Number | 1174388-31-8 phytopurify.com |

Overview of Current Research Trajectories and Scientific Significance

Current research related to beta-Chamigrenic acid is primarily focused on the broader class of chamigrene sesquiterpenoids rather than the acid specifically. The scientific significance of this family of molecules stems from two main areas: their biological activity and their synthetically challenging structures.

The chamigrene family of compounds isolated from marine and terrestrial sources has demonstrated a range of promising biological properties, including cytotoxic and antibacterial activities. iomcworld.com This has spurred interest in the synthesis of various chamigrenes to enable more detailed biological evaluation.

The synthesis of the chamigrene skeleton presents a significant challenge for organic chemists. The core difficulty lies in the construction of the two quaternary carbon centers that define the spirocyclic system. vulcanchem.com This structural complexity has made chamigrenes, including beta-Chamigrenic acid, attractive targets for the development of new synthetic methodologies. Research in this area aims to create efficient and reliable routes to access these complex natural products.

Eigenschaften

IUPAC Name |

5,5-dimethyl-1-methylidenespiro[5.5]undec-9-ene-9-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-11-5-4-8-14(2,3)15(11)9-6-12(7-10-15)13(16)17/h6H,1,4-5,7-10H2,2-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVCBWCQQAMFRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(=C)C12CCC(=CC2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Chemodiversity

Distribution in Terrestrial Flora

Beta-chamigrenic acid, a sesquiterpenoid, has been identified and isolated from various terrestrial plant species. Its presence is notably documented in the traditional medicinal plant Schisandra chinensis and the coniferous shrub Juniperus squamata.

In Schisandra chinensis, (6R)-β-chamigrenic acid was isolated from the fruit of the plant. mdpi.comnih.govresearchgate.net The structural elucidation of the compound was accomplished through various spectroscopic methods, including HRESIMS and NMR spectra, with its absolute configuration being confirmed for the first time through X-ray analysis. mdpi.comresearchgate.net Alongside β-chamigrenic acid, other sesquiterpenoids such as β-chamigrenal have also been identified in S. chinensis. arabjchem.orgnih.gov The isolation process typically involves extraction from the dried and powdered fruits using solvents like ethanol, followed by chromatographic separation. mdpi.com

Juniperus squamata, specifically the heartwood of the morrisonicola variety, is another documented source of beta-chamigrenic acid. scispace.comzendy.io Research has identified it as one of several new sesquiterpenes from this plant, alongside compounds like epicedranediol, 4-ketocedrol, and isocedrolic acid. scispace.com In one instance, a co-crystal of β-chamigrenic acid and hinokiic acid was isolated, initially termed Widdringtonia acid II. capes.gov.brresearchgate.net

The following table summarizes the key findings regarding the occurrence of beta-chamigrenic acid in these terrestrial plants.

| Plant Species | Plant Part | Specific Compound Isolated | Reference |

|---|---|---|---|

| Schisandra chinensis | Fruit | (6R)-β-chamigrenic acid | mdpi.comnih.govarabjchem.org |

| Juniperus squamata var. morrisonicola | Heartwood | β-chamigrenic acid | scispace.comzendy.io |

Potential Occurrence in Marine Organisms

While beta-chamigrenic acid itself has not been definitively reported from marine sources, the chamigrene structural skeleton is a hallmark of a particular group of marine organisms. The marine red algal genus Laurencia is exceptionally proficient at biosynthesizing a vast array of structurally diverse sesquiterpenes, with the chamigrane skeleton being one of the most prevalent. iomcworld.com

These algae produce numerous halogenated and non-halogenated chamigrene derivatives. si.edu The chemodiversity within this class includes compounds with varied skeletons like chamigrane, bisabolane, laurane, and snyderane. iomcworld.com The isolation of numerous chamigrene-type sesquiterpenoids from various Laurencia species suggests that these organisms possess the biosynthetic machinery necessary for producing the core chamigrene structure. si.eduresearchgate.net Given the structural plasticity observed in Laurencia metabolites, it is plausible that beta-chamigrenic acid or its immediate precursors could be present, even if they have not yet been isolated or represent minor components of the complex chemical profile. The discovery of rearranged chamigrene derivatives in Laurencia further underscores the genus's complex biosynthetic capabilities. si.edu

Exploration of Microbial and Endophytic Production Pathways

The direct production of beta-chamigrenic acid by microorganisms or endophytes has not been specifically documented in scientific literature. However, the general principles of microbial and endophytic metabolism suggest these are viable and explorable avenues for its production.

Microbial fermentation is a well-established industrial strategy for producing a wide range of organic acids, such as citric, lactic, and succinic acids. nih.gov Microorganisms like bacteria and fungi can be engineered to produce specific chemical compounds from renewable carbon sources. nih.govnih.gov This approach offers the potential for sustainable and scalable production, although significant research and development would be required to establish a microbial strain capable of synthesizing a complex sesquiterpenoid like beta-chamigrenic acid.

Endophytic fungi, which live within plant tissues without causing disease, are known to produce a diverse array of secondary metabolites. nrfhh.comnih.govmdpi.com Crucially, endophytes can sometimes synthesize the same or similar bioactive compounds as their host plants. nrfhh.com This phenomenon has been famously observed with the anticancer drug Taxol, originally isolated from the yew tree and later found to be produced by an endophytic fungus residing within it. frontiersin.org Since beta-chamigrenic acid is found in plants like Schisandra chinensis and Juniperus squamata, it is conceivable that endophytic fungi inhabiting these plants could also possess the genetic pathways for its synthesis. These endophytes could be isolated, cultured, and screened for the production of beta-chamigrenic acid, potentially offering an alternative production source independent of the host plant. plos.org

Structural Variation and Chemodiversity of Beta-Chamigrenic Acid Congeners

Beta-chamigrenic acid belongs to the chamigrene family of sesquiterpenoids, which is characterized by a spiro[5.5]undecane carbon skeleton. researchgate.net This family exhibits significant chemodiversity, with numerous congeners (structurally related compounds) isolated from both terrestrial and marine organisms. These variations arise from different functional groups, levels of oxidation, and stereochemical arrangements.

Several congeners have been identified from the same plant sources as beta-chamigrenic acid. For example, from Schisandra chinensis, the related aldehyde, β-chamigrenal, has also been isolated. arabjchem.orgnih.gov In Juniperus squamata, hinokiic acid was found to co-crystallize with β-chamigrenic acid. researchgate.net

The greatest structural diversity of chamigrenes is found in marine algae of the genus Laurencia. These organisms produce a plethora of halogenated chamigrenes, incorporating bromine and chlorine atoms into the molecular structure, a feature rarely seen in terrestrial natural products. iomcworld.comsi.edu Bryophytes are another source of chamigrene derivatives, such as chamigrenic acid and methyl chamigrenate, which have been isolated from species like Omphalanthus filiformis. vdoc.pub

The structural diversity is rooted in the biosynthetic pathway originating from the bisabolyl cation, which serves as a hub for the formation of numerous sesquiterpenoid skeletons, including chamigrene. acs.org This shared origin allows for the generation of a wide array of related structures.

The table below highlights some of the known congeners of beta-chamigrenic acid and their natural sources.

| Congener Name | Structural Variation from Beta-Chamigrenic Acid | Natural Source | Reference |

|---|---|---|---|

| β-Chamigrenal | Carboxylic acid replaced by an aldehyde group | Schisandra chinensis | arabjchem.orgnih.gov |

| Hinokiic acid | Isomeric double bond position | Juniperus squamata | researchgate.net |

| Elatol (B1200643) | Halogenated (Br, Cl) alcohol derivative | Laurencia sp. | researchgate.net |

| Methyl chamigrenate | Methyl ester of chamigrenic acid | Omphalanthus filiformis | vdoc.pub |

| Isochamigrene | Different double bond arrangement | - | acs.org |

Biosynthesis and Pathway Elucidation

Isoprenoid Precursor Metabolism and Initial Cyclization Events

All terpenoids, including beta-chamigrenic acid, derive from the five-carbon (C5) universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.org Organisms synthesize these precursors through two primary pathways: the mevalonic acid (MVA) pathway, which starts from acetyl-CoA, and the methylerythritol phosphate (B84403) (MEP) pathway, which utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.govfrontiersin.org

These C5 units are assembled into longer chains by prenyltransferase enzymes. For sesquiterpenoids like beta-chamigrenic acid, farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 precursor, farnesyl pyrophosphate (FPP). acs.orgnih.gov

The crucial step in generating the structural diversity of terpenes is the cyclization of these linear prenyl diphosphate precursors. frontiersin.org In the case of beta-chamigrenic acid, the proposed pathway involves the cyclization of FPP, initiated by a terpene synthase (TPS), to form the distinctive spirocyclic chamigrane skeleton. vulcanchem.comresearchgate.net This intricate reaction proceeds through a series of carbocation intermediates, which are precisely controlled by the enzyme's active site to yield the specific stereochemistry of the β-chamigrene core. frontiersin.org

Identification and Characterization of Key Enzymatic Transformations (e.g., Terpene Synthases, Cytochrome P450s)

The conversion of the linear FPP precursor into the final, functionalized beta-chamigrenic acid is orchestrated by specific classes of enzymes, primarily terpene synthases and cytochrome P450 monooxygenases.

Terpene Synthases (TPS): These enzymes are the gatekeepers of terpenoid diversity, catalyzing the committed step of converting acyclic prenyl diphosphates into a vast array of cyclic or acyclic terpene scaffolds. frontiersin.org Research has led to the functional characterization of a previously unannotated terpene synthase from Arabidopsis thaliana that exhibits novel sesquiterpene synthase activity, producing β-chamigrene along with α-barbatene and thujopsene. researchgate.net This discovery provides direct evidence for a specific TPS responsible for creating the fundamental carbon framework of the chamigrene family.

Cytochrome P450s (P450s): Following the initial cyclization by a TPS, the terpene hydrocarbon scaffold often undergoes extensive functionalization, typically catalyzed by cytochrome P450 monooxygenases (CYPs). frontiersin.orgnih.gov These enzymes are highly versatile, introducing functional groups such as hydroxyls, which can be further oxidized to aldehydes, ketones, or carboxylic acids. nih.gov In the biosynthesis of beta-chamigrenic acid, the introduction of the carboxylic acid moiety is proposed to be a P450-mediated oxidation of the β-chamigrene skeleton. vulcanchem.com While the specific P450s involved in the beta-chamigrenic acid pathway have not yet been definitively identified, their role is strongly implicated by the known mechanisms of terpenoid biosynthesis. vulcanchem.comfrontiersin.org Plant P450s are known for their potential catalytic promiscuity, which is a significant driver in the evolution of new metabolic pathways. nih.gov

| Enzyme Class | Proposed Function in Beta-Chamigrenic Acid Biosynthesis | Substrate | Product | Supporting Evidence |

| Farnesyl Pyrophosphate Synthase (FPPS) | Synthesis of the C15 precursor | IPP, DMAPP | Farnesyl Pyrophosphate (FPP) | General isoprenoid pathway knowledge. acs.orgnih.gov |

| Terpene Synthase (TPS) | Cyclization of FPP to form the core skeleton | Farnesyl Pyrophosphate (FPP) | β-Chamigrene | Identification of a β-chamigrene synthase in Arabidopsis thaliana. researchgate.net |

| Cytochrome P450 Monooxygenase (P450) | Oxidation of the chamigrene skeleton | β-Chamigrene / β-Chamigrenal | β-Chamigrenic acid | Proposed biosynthetic step; common in terpenoid pathways. vulcanchem.comfrontiersin.orgnih.gov |

Post-Cyclization Modifications and Diversification Pathways

After the formation of the initial β-chamigrene hydrocarbon by a terpene synthase, a series of post-cyclization modifications are required to produce beta-chamigrenic acid and related compounds. These modifications are crucial for the chemical diversification of the chamigrene family. The primary modification is oxidation. vulcanchem.com

The pathway likely proceeds through one or more intermediate compounds. For instance, β-chamigrenal, the aldehyde analog of beta-chamigrenic acid, has been isolated alongside it from the fruits of Schisandra chinensis. vulcanchem.comnih.gov This suggests a stepwise oxidation pathway: the β-chamigrene scaffold is first oxidized to β-chamigrenal, which is then further oxidized to yield the final product, beta-chamigrenic acid. Each of these oxidative steps is likely catalyzed by a distinct or a multifunctional cytochrome P450 enzyme. This stepwise oxidation is a common strategy in plant secondary metabolism to generate a suite of structurally related compounds from a common precursor.

Genetic Determinants and Biosynthetic Gene Cluster Analysis

In many microorganisms and plants, the genes encoding the enzymes for a specific metabolic pathway are physically clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). nih.govresearchgate.net This co-localization facilitates the co-regulation and inheritance of the entire pathway. While the complete BGC for beta-chamigrenic acid has not yet been reported, the identification of key genetic determinants provides a foundation for its discovery.

The characterization of the Arabidopsis thaliana gene encoding a sesquiterpene synthase capable of producing β-chamigrene is a significant step in identifying the genetic basis of its biosynthesis. researchgate.net This gene serves as a critical marker for locating a potential BGC. A typical terpene BGC would be expected to contain the gene for the terpene synthase, as well as one or more genes for cytochrome P450s responsible for the subsequent oxidative modifications. frontiersin.org Genome mining approaches, using the sequence of the known β-chamigrene synthase as a probe, could facilitate the identification of the full cluster in producing organisms like Schisandra chinensis. nih.gov

Regulatory Mechanisms Governing Biosynthetic Production

The biosynthesis of plant specialized metabolites, including terpenoids, is tightly regulated at the transcriptional level in response to both developmental cues and environmental stimuli. frontiersin.org This regulation is controlled by a complex network of transcription factors (TFs), such as those from the MYB, bHLH, and WRKY families. frontiersin.org These TFs bind to specific promoter elements in the biosynthetic genes, activating or repressing their expression.

While the specific transcription factors that regulate the beta-chamigrenic acid pathway are unknown, general principles of terpenoid regulation likely apply. The production of these compounds can be influenced by factors such as pathogen attack, wounding, or exposure to UV light, which trigger signaling cascades that lead to the activation of defense-related TFs. frontiersin.orginternationalscholarsjournals.com These TFs, in turn, upregulate the expression of key biosynthetic enzymes like terpene synthases and P450s, leading to an increased production of the protective compounds. Furthermore, hormones and growth factors can also play a role in modulating the output of biosynthetic pathways. nih.gov Understanding these regulatory networks is essential for harnessing the full biosynthetic potential of plants for the production of valuable compounds like beta-chamigrenic acid.

Chemical Synthesis and Analog Design

Total Synthesis Strategies and Stereoselective Methodologies

The total synthesis of chamigrene natural products, including acidic derivatives structurally related to beta-chamigrenic acid, has been achieved through several innovative strategies. These approaches aim to control the stereochemistry of the spirocyclic core, which is crucial for biological activity.

A prominent and powerful strategy for constructing the spiro[5.5]undecane skeleton is the Diels-Alder reaction . Recent advancements have described a catalytic, enantioselective intermolecular Diels-Alder reaction of exo-enones with various dienes. nih.govrsc.org This method, catalyzed by strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts, allows for the highly controlled formation of enantiopure spirocarbocyclic scaffolds. nih.govacs.org The high acidity and specific chiral microenvironment of the catalyst are key to directing the regio- and stereochemical outcomes of the cycloaddition. nih.gov This methodology has been successfully applied to the formal syntheses of related chamigrene acids, such as (+)-colletoic acid and an enantioselective formal synthesis of omphalic acid, demonstrating its utility for accessing the core structure of beta-chamigrenic acid. nih.govacs.orgmpg.de

Another key disconnection involves an intramolecular Heck reaction . A scalable and diastereoselective 5-exo-Heck cyclization has been employed as the pivotal step in the total synthesis of (+)-colletoic acid. acs.orgresearchgate.net This reaction effectively forges the critical quaternary spirocenter from an acyclic precursor, providing a robust platform for generating diverse members of the acorane and chamigrene families. acs.org

Further strategies that have been successfully implemented include:

Sequential Enantioselective Decarboxylative Allylation and Ring-Closing Metathesis (RCM) : This powerful sequence establishes the all-carbon quaternary stereocenter and subsequently closes the second ring to form the spirocycle. It has been instrumental in the first enantioselective total syntheses of (−)-α-chamigrene and (−)-laurencenone C. nih.govresearchgate.net

Ireland Ester Claisen Rearrangement : This sigmatropic rearrangement, often used in combination with other transformations like intramolecular carbonyl ene reactions, has been utilized in the total synthesis of (±)-β-chamigrene and (±)-laurencenone C. acs.orgresearchgate.net

The table below summarizes key reactions used in the stereoselective synthesis of chamigrene precursors.

| Reaction Type | Key Features | Catalyst/Reagent | Application Example | Reference(s) |

| Asymmetric Diels-Alder | Builds spirocycle enantioselectively | Confined Imidodiphosphorimidate (IDPi) | Formal synthesis of (+)-Colletoic Acid & Omphalic Acid | nih.gov, acs.org, mpg.de |

| Intramolecular Heck Reaction | Forms quaternary spirocenter | Pd(0) catalyst | Total synthesis of (+)-Colletoic Acid | acs.org, researchgate.net |

| Decarboxylative Allylation | Sets quaternary stereocenter | Pd/(S)-t-Bu-PHOX | Synthesis of (−)-α-Chamigrene & (−)-Laurencenone C | nih.gov |

| Ring-Closing Metathesis | Closes spirocyclic ring system | Grubbs II catalyst | Synthesis of (−)-α-Chamigrene & (−)-Laurencenone C | nih.gov |

Semi-Synthetic Approaches for Structural Modification

Semi-synthesis provides a valuable route to novel derivatives of beta-chamigrenic acid by chemically modifying a readily available natural or synthetic chamigrene core. This approach allows for the exploration of structure-activity relationships (SAR) without undertaking a full total synthesis for each new compound.

Functional group interconversion is a common semi-synthetic strategy. For example, the conversion of the ketone in laurencenone C to an exocyclic methylene (B1212753) via a Wittig reaction is a key step in some syntheses of α-chamigrene. nih.gov Similarly, the ketone functionality present in many synthetic chamigrene intermediates serves as a versatile handle for various modifications. It can be reduced to an alcohol, which can then be esterified or etherified, or it can be converted into other functional groups.

A unified strategy for synthesizing various brominated chamigrene sesquiterpenes highlights the power of semi-synthesis. Starting from a common intermediate prepared via a stereospecific bromopolyene cyclization, different family members such as (-)-α- and (-)-ent-β-bromochamigrene, (-)-dactylone, and (+)-aplydactone can be accessed. umich.edu This demonstrates how a single synthetic platform can be leveraged to produce a library of structurally diverse analogues for further study. The strategic functionalization of a core chamigrene skeleton allows for the targeted synthesis of derivatives that may possess enhanced or novel biological properties.

Design and Synthesis of Beta-Chamigrenic Acid Analogues and Mimics

The design and synthesis of analogues and mimics of beta-chamigrenic acid are driven by the need to understand its mode of action and to develop compounds with improved therapeutic potential. Synthetic strategies are often designed to be divergent, allowing for the creation of a variety of related structures from a common intermediate.

One approach involves modifying the substitution patterns on the spiro[5.5]undecane core. For instance, a rhodium-catalyzed dehydrogenation protocol has been developed to generate reactive 2,4-diarylcyclopentadienone intermediates in situ. nih.gov These intermediates can then undergo Diels-Alder cycloadditions with various partners to create a library of analogues of the related natural product chamaecypanone C. nih.gov This method allows for systematic variation of the aryl groups, enabling detailed SAR studies.

General synthetic routes that provide access to the core chamigrene structure are invaluable for analogue synthesis. The enantioselective decarboxylative allylation/RCM sequence is one such general route, enabling the synthesis of multiple chamigrenes, including elatol (B1200643) and laurencenone B and C. nih.govresearchgate.net By modifying the building blocks used in the initial steps or intercepting intermediates along the pathway, chemists can generate a wide array of analogues. This flexibility is crucial for developing molecules that mimic the structure of beta-chamigrenic acid while potentially offering improved properties.

Methodologies for Structure Elucidation in Synthesized Compounds

The unambiguous determination of the structure and stereochemistry of synthesized compounds is a critical aspect of chemical synthesis. A combination of modern spectroscopic techniques is employed to fully characterize novel beta-chamigrenic acid derivatives and synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structure elucidation for chamigrene compounds. springernature.comnih.gov

1D NMR (¹H and ¹³C): Provides fundamental information about the chemical environment of protons and carbons, including the number of different types of atoms and their connectivity through spin-spin coupling. mdpi.comthieme-connect.com

2D NMR: A suite of experiments is used to piece together the molecular framework.

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks (³JHH), revealing adjacent protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Correlation): Correlates protons directly to the carbons they are attached to (¹JCH). core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²⁻³JCH), which is crucial for connecting different structural fragments and establishing the carbon skeleton, including the quaternary spirocenter. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule. nih.gov

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the precise molecular weight and, consequently, the elemental composition (molecular formula) of the synthesized compound. thieme-connect.com

X-ray Crystallography offers the most definitive structural proof. When a suitable single crystal of a synthesized compound or intermediate can be grown, X-ray diffraction analysis provides its exact three-dimensional structure, unequivocally establishing both its connectivity and its absolute and relative stereochemistry. nih.govacs.org

The table below outlines the primary methods used for structure elucidation.

| Technique | Information Obtained | Application in Chamigrene Synthesis | Reference(s) |

| 1D & 2D NMR | Molecular connectivity, relative stereochemistry | Assembling the spiro[5.5]undecane framework, assigning stereocenters | springernature.com, nih.gov, core.ac.uk |

| HRMS | Elemental composition (Molecular Formula) | Confirming the identity of synthetic products | thieme-connect.com |

| X-ray Crystallography | Unambiguous 3D structure, absolute stereochemistry | Definitive proof of structure for key intermediates and final products | nih.gov, acs.org |

| Optical Rotation | Chiral nature and comparison to natural products | Confirming the enantiomeric series of the synthesized molecule | thieme-connect.com |

Advanced Analytical and Spectroscopic Characterization

High-Resolution Chromatographic Methodologies for Isolation and Purity Assessment

The isolation and purification of β-chamigrenic acid from complex natural extracts, such as those from Schisandra chinensis, necessitate the use of high-resolution chromatographic techniques. researchgate.net These methods are crucial for separating the target compound from a multitude of other structurally similar secondary metabolites.

Initial separation is often achieved through preliminary chromatographic steps like vacuum liquid chromatography (VLC) or liquid-liquid partition (LLP) to reduce matrix complexity. nih.gov Subsequently, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are employed for fine purification and purity assessment. nih.govopenaccessjournals.com These techniques offer high resolution and sensitivity, allowing for the separation of closely related isomers and the quantification of the compound in a mixture. openaccessjournals.comchromatographyonline.com The use of small particle stationary phases in UHPLC provides exceptional resolution, which is particularly valuable when dealing with limited sample quantities. nih.govnih.gov The development of methods that utilize organic solvents also permits in-line mass spectrometry (MS) for real-time analysis of the separated components. nih.gov

Table 1: Chromatographic Techniques for β-Chamigrenic Acid Analysis

| Technique | Purpose | Key Features |

| Vacuum Liquid Chromatography (VLC) | Initial fractionation of crude extract. | Removes bulk impurities and simplifies the mixture. nih.gov |

| Liquid-Liquid Partition (LLP) | Separation based on differential solubility. | Increases the concentration of the target compound. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Fine purification and quantification. | High resolution, accuracy, and reproducibility. openaccessjournals.comchromatographyonline.com |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | High-resolution separation and purity assessment. | Utilizes small particle stationary phases for exceptional precision, ideal for small sample amounts. nih.govnih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of β-chamigrenic acid. nih.govnih.gov One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. researchgate.nethmdb.ca

For the complex three-dimensional structure of β-chamigrenic acid, two-dimensional (2D) NMR techniques are essential. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. diva-portal.org

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for assembling the complete molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and conformational preferences of the molecule in solution. nih.gov

By analyzing coupling constants (e.g., ³J(H,H)) and Nuclear Overhauser Effects (NOEs), the relative configuration of stereocenters and the preferred conformation of the ring systems in β-chamigrenic acid can be deduced. nih.govmagritek.com Computational modeling can further aid in the interpretation of NMR data to refine the conformational analysis. csic.esfrontiersin.org

Table 2: Key NMR Data for β-Chamigrenic Acid

| Nucleus | Chemical Shift (δ) | Key Correlations |

| ¹H NMR | Specific proton resonances | COSY correlations establish spin systems; NOESY/ROESY correlations reveal spatial proximities. nih.gov |

| ¹³C NMR | Specific carbon resonances | HSQC correlates with attached protons; HMBC shows long-range C-H connectivity. diva-portal.org |

Chiral Chromatography and Spectropolarimetry (CD/ORD) for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like β-chamigrenic acid is a critical step in its complete characterization. This is achieved through a combination of chiral chromatography and spectropolarimetry techniques.

Chiral Chromatography involves the separation of enantiomers using a chiral stationary phase (CSP). aocs.orgsigmaaldrich.com By comparing the retention time of the isolated natural product with that of synthetic standards of known absolute configuration, the stereochemistry of the natural compound can be assigned. nih.gov This method provides a direct and reliable determination of enantiomeric purity and absolute configuration. aocs.orgmdpi.com

Spectropolarimetry , which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy, measures the differential interaction of the molecule with left- and right-circularly polarized light. sigmaaldrich.com The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. The experimental CD spectrum of β-chamigrenic acid can be compared with theoretically calculated spectra for possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. researchgate.net This technique is particularly powerful when single crystals for X-ray analysis are not available.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of β-chamigrenic acid. miamioh.edu Tandem mass spectrometry (MS/MS) experiments, often performed using techniques like Collision-Induced Dissociation (CID), are used to study the fragmentation pathways of the molecule. uab.edu

By analyzing the fragmentation pattern, characteristic neutral losses and fragment ions can be identified. libretexts.orglibretexts.org For a carboxylic acid like β-chamigrenic acid, common fragmentations include the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of bonds adjacent to the carbonyl group. libretexts.orglibretexts.org These fragmentation pathways provide valuable structural information that corroborates the data obtained from NMR spectroscopy. mdpi.comresearchgate.net The detailed analysis of these pathways helps to confirm the connectivity of the molecule and can be used to differentiate between isomers. nih.gov

Table 3: Common Fragmentation Patterns in Mass Spectrometry of Carboxylic Acids

| Fragmentation Process | Neutral Loss (Da) | Description |

| Decarboxylation | 44 (CO₂) | Loss of the carboxyl group as carbon dioxide. researchgate.net |

| Dehydration | 18 (H₂O) | Loss of a water molecule, common in molecules with hydroxyl groups. |

| α-Cleavage | Variable | Cleavage of the bond adjacent to the carbonyl group. libretexts.orglibretexts.org |

X-ray Crystallography for Solid-State Structural and Absolute Configuration Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution. creative-biostructure.com This technique requires the formation of a high-quality single crystal of the compound. When a beam of X-rays is passed through the crystal, it diffracts into a unique pattern of spots. bioscience.fi The analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms can be determined. nih.govmdpi.com

For chiral molecules like β-chamigrenic acid, X-ray crystallography can unambiguously determine the absolute configuration by analyzing the anomalous dispersion of the X-rays. ysu.amnih.gov This is often achieved by incorporating a heavy atom into the structure or by using the anomalous scattering of the inherent atoms. nih.govmdpi.com The resulting structural model provides definitive proof of the connectivity, relative stereochemistry, and absolute configuration of the molecule in the solid state. mdpi.comdntb.gov.ua

Biological Activities and Molecular Mechanisms in Vitro and Cellular Studies

Investigations into Anti-inflammatory Mechanisms

In vitro studies have provided the primary evidence for the anti-inflammatory properties of beta-chamigrenic acid, particularly focusing on its effects on macrophages, which are key cells in the immune response.

Modulation of Inflammatory Mediators (e.g., NO, PGE2, cytokines)

Research has demonstrated that beta-chamigrenic acid can effectively suppress the production of key inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for inflammation research, beta-chamigrenic acid has been shown to inhibit the synthesis of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govvulcanchem.com At a concentration of 50 µM, it achieved a 47.21 ± 4.54% inhibition of NO production and a 51.61 ± 3.95% reduction in PGE2 synthesis. vulcanchem.com The inhibition of NO production is attributed to the suppression of inducible nitric oxide synthase (iNOS) activity. nih.govvulcanchem.com Furthermore, beta-chamigrenic acid has been observed to regulate the synthesis of PGE2 by downregulating the expression of microsomal prostaglandin E synthase-1 (mPGES-1). nih.govvulcanchem.com

| Inflammatory Mediator | Inhibition/Reduction at 50 µM | Mechanism of Action |

| Nitric Oxide (NO) | 47.21 ± 4.54% | Suppression of inducible nitric oxide synthase (iNOS) activity. nih.govvulcanchem.com |

| Prostaglandin E2 (PGE2) | 51.61 ± 3.95% | Downregulation of microsomal prostaglandin E synthase-1 (mPGES-1) expression. vulcanchem.com |

Inhibition of Key Signaling Pathways (e.g., NF-κB, MAPKs)

The anti-inflammatory effects of many natural compounds are often traced back to their ability to modulate critical signaling pathways that control the expression of inflammatory genes. nih.govd-nb.info While direct evidence specifically detailing the inhibition of NF-κB and MAPK pathways by beta-chamigrenic acid is still emerging, the observed reduction in inflammatory mediators like NO and PGE2 strongly suggests an interaction with these pathways. nih.govvulcanchem.com The production of these mediators is heavily dependent on the activation of transcription factors such as NF-κB and the signaling cascades of MAPKs (mitogen-activated protein kinases). nih.govfrontiersin.org For instance, the expression of iNOS and COX-2 (an enzyme involved in PGE2 synthesis) is largely regulated by NF-κB. nih.gov Therefore, the suppression of their products by beta-chamigrenic acid implies a potential inhibitory effect on the NF-κB and MAPK signaling pathways. Further research is needed to fully elucidate these specific molecular interactions.

Cellular Targets within Macrophages and Immune Cells

The primary cellular targets of beta-chamigrenic acid in the context of inflammation appear to be macrophages. nih.govvulcanchem.com By reducing the production of NO and PGE2 in these cells, beta-chamigrenic acid can dampen the inflammatory response. nih.govvulcanchem.com Macrophages play a central role in both initiating and resolving inflammation through the release of various signaling molecules. mdpi.combristol.ac.uk Beta-chamigrenic acid's ability to modulate macrophage activity is linked to its influence on key enzymes. It has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) without affecting its expression, suggesting a post-translational mode of regulation. vulcanchem.com Conversely, it reduces the expression of microsomal prostaglandin E synthase-1 (mPGES-1) by blocking the transcription factor early growth response factor-1 (EGR-1). vulcanchem.com These findings pinpoint specific molecular targets within macrophages that are crucial for the compound's anti-inflammatory action.

Cellular and Molecular Basis of Anticancer Activities

Preliminary in vitro studies are beginning to shed light on the potential of beta-chamigrenic acid as an anticancer agent, with a focus on its ability to induce cell death and inhibit the proliferation and spread of cancer cells.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

The ability to induce apoptosis (programmed cell death) and cause cell cycle arrest are hallmark characteristics of many anticancer compounds. nih.govnih.govbiomolther.org While specific studies detailing the induction of apoptosis and cell cycle arrest by beta-chamigrenic acid in various cancer cell lines are not yet widely available, the general mechanisms of related compounds provide a framework for its potential action. Natural compounds often trigger apoptosis through pathways involving the activation of caspases and regulation of the Bcl-2 family of proteins. mdpi.comnih.gov They can also halt the cell cycle at different phases, such as G2/M, preventing cancer cells from dividing and proliferating. mdpi.comnih.gov Further investigation is required to determine if beta-chamigrenic acid employs these or other mechanisms to exert cytotoxic effects on cancer cells.

Anti-Proliferative and Anti-Metastatic Effects in Cellular Models

The potential of beta-chamigrenic acid to inhibit cancer cell proliferation and metastasis is an area of active investigation. biosynth.com Anti-proliferative effects are often the result of cell cycle arrest and the induction of apoptosis. frontiersin.orgmdpi.com Anti-metastatic activity involves interfering with the processes of cell migration and invasion. nih.govnews-medical.net Research into other natural compounds has shown that these effects can be achieved by targeting various signaling pathways and molecules that are critical for cancer progression, such as matrix metalloproteinases (MMPs), which are involved in breaking down the extracellular matrix to allow for cell movement. jcpjournal.org The specific mechanisms by which beta-chamigrenic acid may exert anti-proliferative and anti-metastatic effects in cellular models remain to be fully elucidated.

Angiogenesis Inhibition Mechanisms in Cellular Assays

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. mdpi.comwikipedia.org The inhibition of this process is a key strategy in cancer therapy. Pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), stimulate endothelial cell proliferation, migration, and invasion. wikipedia.orgontosight.ai Therapeutic agents often target the VEGF signaling pathway, for instance by binding to VEGF or its receptors (VEGFRs) to block activation. wikipedia.orgmedsci.org

Currently, there is a lack of specific studies investigating the direct effects of beta-chamigrenic acid on angiogenesis in cellular assays. Research on other natural compounds, such as β-caryophyllene and chlorogenic acid, has demonstrated anti-angiogenic properties by inhibiting endothelial cell migration, tube formation, and suppressing VEGF secretion. mdpi.comnih.gov However, without direct experimental data, the role of beta-chamigrenic acid in modulating angiogenesis remains unknown.

Interactions with Oncogenic Signaling Pathways

The interaction of natural compounds with oncogenic signaling pathways is a major area of cancer research. thieme-connect.comnih.gov While direct evidence for beta-chamigrenic acid's role in this area is limited, studies on related chamigrene sesquiterpenoids have shown cytotoxic activity against various cancer cell lines.

Halogenated chamigrenes isolated from the red alga Laurencia majuscula have demonstrated potent cytotoxicity. thieme-connect.com Specifically, β-chamigrane-type sesquiterpenoids were found to be highly cytotoxic against HeLa (cervical cancer), MCF-7 (breast cancer), and P-388 (murine leukemia) cell lines, with IC₅₀ values of less than 1.0 µg/mL. thieme-connect.com Another related compound, dactylone, has been noted for its ability to suppress phenotype expression in human lung, colon, and skin tumor cell lines at non-cytotoxic doses, suggesting potential as a tool for anticancer research. nih.gov

Table 1: Cytotoxic Activity of Chamigrene Sesquiterpenoids Against Cancer Cell Lines

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| α-chamigrane-type sesquiterpenoids | HeLa | ≤ 5.0 µg/mL | thieme-connect.com |

| P-388 | ≤ 5.0 µg/mL | thieme-connect.com | |

| β-chamigrane-type sesquiterpenoids | HeLa | ≤ 1.0 µg/mL | thieme-connect.com |

| MCF-7 | ≤ 1.0 µg/mL | thieme-connect.com | |

| P-388 | ≤ 1.0 µg/mL | thieme-connect.com |

Data derived from studies on halogenated chamigrenes, not beta-chamigrenic acid itself.

Antimicrobial and Antifungal Mechanistic Insights

Inhibition of Bacterial Growth and Biofilm Formation in Vitro

The search for novel antimicrobial agents is critical in combating antibiotic resistance. Natural products, including sesquiterpenoids, are a significant source of such compounds. mdpi.com The broader class of brominated chamigrene sesquiterpenes has been reported to possess antibacterial properties. nih.gov

Specific studies on halogenated α-chamigrane-type sesquiterpenoids showed weak activity against Bacillus cereus. thieme-connect.com Another related compound, β-chamigrene, has also been noted for its antibacterial potential. researchgate.net However, detailed mechanistic studies, particularly regarding the inhibition of biofilm formation by beta-chamigrenic acid itself, have not been reported in the available literature.

Table 2: Antibacterial Activity of α-Chamigrane-Type Sesquiterpenoids

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|

| Bacillus cereus | 250 | 1000–1250 | thieme-connect.com |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data is for related compounds, not beta-chamigrenic acid.

Antifungal Activities and Membrane Integrity Disruption

Fungal infections remain a significant health concern, and natural compounds are being explored for novel antifungal mechanisms, such as the disruption of the fungal plasma membrane. researchgate.netfrontiersin.org Research indicates that the general class of brominated chamigrene sesquiterpenes exhibits antifungal activity. nih.gov Furthermore, the enzyme responsible for producing the precursor to beta-chamigrenic acid, (+)-beta-chamigrene synthase, generates compounds with potential antifungal properties. ontosight.ai

Despite these indications from related molecules, there are currently no specific studies detailing the antifungal activity of beta-chamigrenic acid or its mechanism of action, such as its effect on fungal membrane integrity.

Potential Antiviral Activities in Cell Culture Models

Viruses pose a continual threat to global health, and the discovery of new antiviral agents from natural sources is an ongoing effort. frontiersin.orgsemanticscholar.org The class of brominated chamigrene sesquiterpenes has been generally reported to have antiviral effects. nih.gov One study noted a potential anti-HIV-1 activity for a co-crystal containing β-chamigrenic acid, though the effect was attributed to another component of the crystal. researchgate.netdntb.gov.ua To date, no dedicated studies in cell culture models have been published that specifically assess the antiviral potential and mechanisms of pure beta-chamigrenic acid.

Immunomodulatory Effects on Cellular Responses

The immune system's response can be modulated by various natural compounds. nih.govnih.govkerry.com Anti-inflammatory activity is a key aspect of immunomodulation. A study investigating sesquiterpenes from Schisandra chinensis evaluated the anti-inflammatory potential of beta-chamigrenic acid alongside related compounds in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.govbiocrick.com

In this study, the researchers measured the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2), two key inflammatory mediators. While beta-chamigrenic acid was tested, the most significant suppressive activity was attributed to a related compound, beta-Chamigrenal, which inhibited NO and PGE2 production by 47.21% and 51.61%, respectively, at a concentration of 50 µM. biocrick.com The mechanism for beta-Chamigrenal involved suppressing the activity of inducible nitric oxide synthase (iNOS) and inhibiting the expression of microsomal prostaglandin E synthase-1 (mPGES-1). biocrick.com Although beta-chamigrenic acid was part of this investigation, its specific inhibitory values were not highlighted, suggesting its effects were less potent than those of beta-Chamigrenal. nih.govbiocrick.com

Table 3: Anti-Inflammatory Activity of Sesquiterpenes from S. chinensis

| Compound (at 50 µM) | Inhibition of NO Production (%) | Inhibition of PGE2 Production (%) | Reference |

|---|---|---|---|

| beta-Chamigrenal | 47.21 ± 4.54 | 51.61 ± 3.95 | biocrick.com |

| beta-Chamigrenic acid | Tested, but data not specified (less active) | Tested, but data not specified (less active) | nih.govbiocrick.com |

| α-ylangenol | Tested, but data not specified (less active) | Tested, but data not specified (less active) | nih.govbiocrick.com |

| α-ylangenyl acetate | Tested, but data not specified (less active) | Tested, but data not specified (less active) | nih.govbiocrick.com |

Activity measured in LPS-stimulated RAW 264.7 macrophages.

Enzyme Inhibitory and Modulatory Activities

Inhibition of Specific Metabolic Enzymes (e.g., iNOS, microsomal PGE synthase-1)

Beta-chamigrenic acid has demonstrated notable inhibitory effects on key enzymes involved in the inflammatory cascade, specifically inducible nitric oxide synthase (iNOS) and microsomal prostaglandin E2 synthase-1 (mPGES-1). In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, beta-chamigrenic acid was shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two critical mediators of inflammation.

The reduction in NO levels is attributed to the direct inhibition of iNOS activity, rather than a decrease in the expression of the enzyme itself, suggesting a post-translational regulatory mechanism. mdpi.com Conversely, the compound's effect on PGE2 synthesis is achieved by downregulating the expression of mPGES-1. This is accomplished by blocking the transcription factor known as early growth response factor-1 (EGR-1), which is essential for the expression of mPGES-1. mdpi.com Notably, beta-chamigrenic acid does not appear to affect the expression or enzymatic activity of cyclooxygenase-2 (COX-2). mdpi.com

At a concentration of 50 µM, beta-chamigrenic acid inhibited NO production by 47.21 ± 4.54% and reduced PGE2 synthesis by 51.61 ± 3.95%. mdpi.com These findings underscore the compound's potential as a targeted anti-inflammatory agent by selectively modulating the activity and expression of iNOS and mPGES-1.

Modulation of Receptor-Ligand Interactions

Currently, there is limited specific information available in the scientific literature detailing the direct modulation of receptor-ligand interactions by beta-chamigrenic acid. While its upstream effects on inflammatory enzyme pathways are documented, its capacity to act as an agonist, antagonist, or allosteric modulator at specific cell surface or nuclear receptors has not been extensively investigated. Further research is required to determine if beta-chamigrenic acid has any significant binding affinity or modulatory effect on specific receptors, which could reveal additional mechanisms for its biological activities.

Neuroprotective Potential in Cellular Models of Neurodegeneration

The neuroprotective potential of beta-chamigrenic acid has not been a significant focus of published research. In vitro models of neurodegeneration, such as human neuroblastoma SH-SY5Y cells subjected to toxins like amyloid-beta or oxidative stressors, are standard tools for evaluating the neuroprotective effects of novel compounds. nih.govnih.govjsurgmed.commdpi.com However, studies specifically applying beta-chamigrenic acid to these models are not prominently featured in the available scientific literature. Therefore, its ability to protect neurons from degeneration, reduce apoptosis, or mitigate oxidative damage in a neurological context remains an open area for future investigation.

Antioxidant Mechanisms and Cellular Redox Regulation

Detailed studies on the specific antioxidant mechanisms of beta-chamigrenic acid and its role in cellular redox regulation are currently lacking. Standard cellular antioxidant assays, which measure a compound's ability to scavenge free radicals or induce the expression of endogenous antioxidant enzymes, have not been extensively applied to this particular sesquiterpene. mdpi.comnih.gov The regulation of the cellular redox state involves a complex interplay of antioxidant molecules and enzymes like glutathione, thioredoxin, and superoxide (B77818) dismutase, which maintain cellular homeostasis. uc.ptrsc.org Whether beta-chamigrenic acid can directly neutralize reactive oxygen species (ROS) or influence these critical antioxidant pathways has yet to be elucidated.

Hepatoprotective Activities in Cellular Models (e.g., HepG2 cells)

The hepatoprotective potential of compounds isolated from the fruit of Schisandra chinensis, including beta-chamigrenic acid, has been a subject of scientific inquiry. In a study utilizing a human liver carcinoma (HepG2) cell model, the protective effects of various isolates against damage induced by N-acetyl-p-aminophenol (APAP) were assessed. nih.govnih.govnih.gov

In this research, (6R)-β-chamigrenic acid was isolated alongside several other compounds, including three lignans (B1203133): micrantherin A, gomisin M2, and schizandrin. nih.govnih.gov The results of the in vitro assays demonstrated that it was these lignans, at a concentration of 10 μM, that exhibited moderate hepatoprotective activities, with survival rates of 44%, 43%, and 44%, respectively, in the damaged HepG2 cells. nih.govnih.gov The study did not report any hepatoprotective activity for beta-chamigrenic acid itself under the tested conditions. nih.govnih.govnih.gov This indicates that while beta-chamigrenic acid is a constituent of a plant known for hepatoprotective compounds, other chemical entities within the plant are responsible for this specific biological effect.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Comprehensive structure-activity relationship (SAR) studies for beta-chamigrenic acid are not extensively documented in the available literature. SAR studies are fundamental for understanding how the chemical structure of a compound correlates with its biological activity, guiding the design of more potent and selective analogues. For beta-chamigrenic acid, such studies would involve synthesizing and testing various derivatives to determine which functional groups and structural features are critical for its observed enzyme-inhibiting activities. For instance, modifications to the carboxylic acid group or the bicyclic core could significantly impact its potency towards iNOS and mPGES-1. The absence of this data currently limits the rational design of new molecules based on the beta-chamigrenic acid scaffold.

Table of Mentioned Compounds

| Compound Name |

|---|

| beta-Chamigrenic acid |

| Nitric oxide |

| Prostaglandin E2 |

| Micrantherin A |

| Gomisin M2 |

| Schizandrin |

| N-acetyl-p-aminophenol |

| Glutathione |

| Thioredoxin |

| Superoxide dismutase |

Pharmacological Prospects and Drug Discovery Lead Optimization Conceptual and Pre Clinical

Identification of Novel Molecular Targets and Binding Sites

Preliminary research into the anti-inflammatory properties of beta-chamigrenic acid has begun to illuminate its mechanism of action and potential molecular targets. Studies on sesquiterpenes isolated from the fruits of Schisandra chinensis, including beta-chamigrenic acid, have demonstrated notable anti-inflammatory potential. nih.gov In experiments using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a model for inflammation, beta-chamigrenic acid has been shown to suppress the production of key inflammatory mediators. vulcanchem.com

Specifically, at a concentration of 50 µM, it significantly inhibits nitric oxide (NO) production and prostaglandin (B15479496) E2 (PGE2) synthesis. vulcanchem.com The molecular mechanisms underlying these effects are being elucidated. It is suggested that beta-chamigrenic acid's inhibitory effect on NO production is mediated by the suppression of inducible nitric oxide synthase (iNOS) activity, rather than its expression. vulcanchem.com Furthermore, it appears to downregulate the expression of microsomal prostaglandin E synthase-1 (mPGES-1). vulcanchem.com This is thought to occur through the blockage of early growth response factor-1 (EGR-1), a key transcription factor for mPGES-1. vulcanchem.com These findings point towards iNOS and the EGR-1/mPGES-1 axis as primary molecular targets for the anti-inflammatory actions of beta-chamigrenic acid. Further research is warranted to identify other potential binding sites and to fully characterize these interactions.

Ligand-Based and Structure-Based Drug Design Approaches (e.g., Molecular Docking)

To further explore the therapeutic potential of beta-chamigrenic acid and to optimize its interaction with identified targets, computational drug design methodologies are invaluable. Both ligand-based and structure-based approaches can be conceptually applied.

Ligand-Based Drug Design: In the absence of a crystal structure of beta-chamigrenic acid bound to its target, ligand-based methods can be employed. This would involve analyzing the structure-activity relationships (SAR) of a series of related chamigrane sesquiterpenes to build a pharmacophore model. This model would define the essential structural features required for anti-inflammatory activity.

Structure-Based Drug Design (Molecular Docking): With the availability of 3D structures for targets like iNOS and mPGES-1, molecular docking simulations can predict the binding conformation and affinity of beta-chamigrenic acid. plos.org This process involves creating a defined search space within the protein's binding site, often guided by the position of a known co-crystallized ligand. plos.org For instance, in silico studies on other sesquiterpenes like valencene (B1682129) have successfully used molecular docking to predict favorable interactions with inflammatory targets such as cyclooxygenase-2 (COX-2). nih.gov A similar approach for beta-chamigrenic acid could reveal key amino acid residues involved in its binding, providing a rationale for its observed activity and a roadmap for structural modifications. Both standard and "blind" docking approaches, where the entire protein surface is considered, could be utilized to identify potential primary and allosteric binding sites. mdpi.com

Chemoinformatic Analysis and Virtual Screening Methodologies

Chemoinformatic tools offer a powerful means to analyze the properties of beta-chamigrenic acid and to identify other potentially active compounds. Databases such as the Indian Medicinal Plants, Phytochemistry And Therapeutics (IMPPAT) database already provide valuable pre-computed data for beta-chamigrenic acid. nih.gov This includes its 2D and 3D structures, as well as calculated physicochemical properties, drug-likeness scores based on various schemes, and predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov

This existing data can be leveraged in several ways:

Drug-Likeness and ADMET Profiling: The computed properties can provide an early indication of the compound's potential as a drug candidate, highlighting potential liabilities that may need to be addressed through medicinal chemistry efforts.

Virtual Screening: The 3D structure of beta-chamigrenic acid can be used as a query in virtual screening campaigns against databases of natural products or synthetic compounds. researchgate.net This can identify molecules with similar shapes or chemical features that may exhibit similar biological activities.

Scaffold-Based Searching: The unique chamigrane scaffold can be used to search for other natural products or synthetic molecules containing the same core structure, which can then be prioritized for biological evaluation. nih.gov

Conceptual Strategies for Lead Compound Optimization and Enhancement

Based on initial findings and chemoinformatic analysis, several conceptual strategies can be proposed for the optimization of beta-chamigrenic acid as a lead compound.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of the chamigrane skeleton is essential. Studies on related marine chamigranes, such as elatol (B1200643), have shown that modifications like dehalogenation can lead to a significant decrease in biological activity. nih.govresearchgate.net This highlights the sensitivity of the scaffold to structural changes. For beta-chamigrenic acid, key areas for modification would include:

The carboxylic acid group: Its polarity is noted to be higher than hydrocarbon analogs, which could influence bioavailability. vulcanchem.com Esterification or amidation could be explored to modulate this property.

The spirocyclic core: Modifications to the ring saturation or the introduction of different functional groups could be systematically investigated.

Stereochemistry: The influence of the stereogenic centers on activity should be determined, as seen with the significant difference in potency between enantiomers of elatol. nih.gov

The following table outlines a conceptual SAR exploration for beta-chamigrenic acid:

| Structural Moiety | Proposed Modification | Rationale |

| Carboxylic Acid | Esterification (e.g., methyl, ethyl esters) | Increase lipophilicity, potentially improve cell permeability |

| Carboxylic Acid | Amidation (e.g., primary, secondary amides) | Modulate H-bonding capacity and polarity |

| Alkene Bonds | Reduction, Epoxidation | Probe the importance of unsaturation for target binding |

| Methyl Groups | Oxidation, Halogenation | Investigate steric and electronic effects on activity |

Prodrug and Advanced Delivery System Concepts (Non-Clinical)

To overcome potential pharmacokinetic challenges such as poor solubility or limited permeability, the development of prodrugs and the use of advanced delivery systems are viable conceptual strategies.

Prodrug Concepts: The presence of a carboxylic acid group makes beta-chamigrenic acid an excellent candidate for prodrug design. researchgate.net Esterification is a common and effective strategy to mask the polar carboxylic acid, thereby increasing lipophilicity and enhancing passive membrane permeability. ijpcbs.com

Ester Prodrugs: Simple aliphatic esters could be synthesized, which would be designed to be stable chemically but readily hydrolyzed by ubiquitous esterase enzymes in the body to release the active beta-chamigrenic acid. hrpatelpharmacy.co.incbspd.com The choice of the alcohol used for esterification can fine-tune the properties of the prodrug. hrpatelpharmacy.co.in

Improved Bioavailability: Such prodrugs could lead to improved bioavailability compared to the parent carboxylic acid. google.com

Advanced Delivery System Concepts: For sesquiterpenoids, which are often lipophilic, various drug delivery systems have been explored to improve their solubility and therapeutic efficacy. nih.gov These concepts could be applied to beta-chamigrenic acid:

Lipid-Based Systems: Formulations such as liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) could encapsulate beta-chamigrenic acid, improving its stability and delivery to target tissues. nih.govnih.gov

Emulsion Systems: Nanoemulsions and microemulsions are other potential strategies to enhance the solubility and absorption of lipophilic compounds. nih.govresearchgate.net

Polymer-Based Nanoparticles: Biodegradable polymers could be used to create nanoparticles for controlled and targeted release of the compound. mdpi.com

These non-clinical concepts provide a framework for the preclinical development of beta-chamigrenic acid, aiming to optimize its pharmacological profile and enhance its potential as a therapeutic agent.

Ecological and Evolutionary Significance

Role in Plant Defense Mechanisms and Herbivore Deterrence

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to ward off a diverse array of herbivores. nih.gov Beta-Chamigrenic acid, as a secondary metabolite, is believed to be an integral part of this defense system. Sesquiterpenes, the class of compounds to which beta-Chamigrenic acid belongs, are well-documented for their roles as antifeedants, toxins, and repellents to a variety of herbivores. nih.gov

The defensive properties of sesquiterpenoids like beta-Chamigrenic acid can be attributed to several mechanisms. Their bitter taste often acts as a primary deterrent, discouraging herbivores from feeding. nih.gov Furthermore, these compounds can interfere with the digestive processes of insects or even exhibit direct toxicity, thereby reducing herbivore fitness and survival. While direct studies on the herbivore deterrence of beta-Chamigrenic acid are limited, the known functions of related sesquiterpenes suggest a strong potential for such a role.

Research on Schisandra chinensis, a known source of beta-Chamigrenic acid, indicates that the plant produces a variety of secondary metabolites, including lignans (B1203133) and terpenoids, which contribute to its defense against pests. nih.govarabjchem.org The production of these compounds can be influenced by environmental conditions, suggesting a dynamic defense strategy that responds to varying levels of herbivore pressure. researchgate.net

Table 1: Potential Defensive Roles of Sesquiterpenes like beta-Chamigrenic acid

| Defense Mechanism | Description | Potential Effect on Herbivores |

| Antifeedant | Possesses a bitter taste or otherwise unpleasant sensory properties. | Deters feeding, reducing plant damage. |

| Toxicity | Can be poisonous to herbivores upon ingestion. | May lead to reduced growth, lower reproduction, or death. |

| Digestibility Reducer | May interfere with the function of digestive enzymes in herbivores. | Reduces the nutritional value of the plant tissue for the herbivore. |

Allelopathic Interactions with Other Organisms in Natural Ecosystems

Allelopathy refers to the chemical inhibition of one organism by another, a phenomenon commonly observed in plants. mdpi.com Allelochemicals, such as sesquiterpenes, can be released into the environment through root exudation, leaching from leaves, or the decomposition of plant litter. mdpi.com These compounds can significantly impact the germination, growth, and survival of neighboring plants.

While specific studies on the allelopathic effects of pure beta-Chamigrenic acid are not widely available, the general role of terpenoids in allelopathic interactions is well-established. researchgate.net These compounds can disrupt various physiological processes in competing plants, including seed germination, root and shoot growth, and nutrient uptake. mdpi.commdpi.com For instance, some terpenoids have been shown to inhibit the activity of enzymes crucial for germination and seedling establishment. researchgate.net

The release of compounds like beta-Chamigrenic acid from Schisandra chinensis could therefore play a crucial role in shaping the plant community in its immediate vicinity. By suppressing the growth of competitors, S. chinensis may secure greater access to essential resources such as light, water, and nutrients, thereby enhancing its own survival and reproductive success. The allelopathic potential of a plant is often the result of a complex mixture of compounds, and beta-Chamigrenic acid likely acts in concert with other secondary metabolites produced by S. chinensis. mdpi.com

Table 2: Investigated Allelopathic Effects of Plant-Derived Terpenoids

| Plant Source | Terpenoid Compound(s) | Observed Allelopathic Effect | Target Species |

| Gmelina arborea | Shiromodiol diacetate, Brusatol, Menthofuran | Inhibition of germination and seedling growth. | Black gram (Vigna mungo), Green gram (Vigna radiata) |

| Sweet Potato (Ipomoea batatas) | Palmitic acid, Linoleic acid | Inhibition of seed germination and seedling growth. | Digitaria sanguinalis, Bidens pilosa |

Contribution to Ecosystem Function and Biodiversity

Furthermore, the deterrent effects of such compounds on generalist herbivores can create ecological niches for specialist herbivores that have evolved mechanisms to tolerate or even utilize these specific chemicals. This co-evolutionary dynamic between plants and insects can be a significant driver of insect diversification.

The influence of Schisandra chinensis and its secondary metabolites, including beta-Chamigrenic acid, on the surrounding soil chemistry and microbial populations can have cascading effects on the entire ecosystem. nih.gov By mediating plant-plant, plant-herbivore, and plant-microbe interactions, these compounds help to maintain the complex web of relationships that underpins a healthy and resilient ecosystem. The study of the specific contributions of individual compounds like beta-Chamigrenic acid is an ongoing area of research that promises to reveal further intricacies of ecological and evolutionary processes.

Research Challenges and Future Directions

Complete Elucidation of Remaining Biosynthetic Intermediates and Enzymes

A significant hurdle in the study of beta-chamigrenic acid is the incomplete understanding of its biosynthesis. While it is proposed that the pathway begins with the cyclization of farnesyl pyrophosphate to form the characteristic chamigrane skeleton, followed by oxidation to introduce the carboxylic acid group, the specific enzymes and intermediate steps are not fully characterized. vulcanchem.com Future research must focus on identifying and characterizing the terpene synthases responsible for the initial cyclization and the cytochrome P450 enzymes or other oxidases that catalyze the subsequent functionalization. vulcanchem.com The heterologous reconstitution of its biosynthetic pathway in host organisms like Saccharomyces cerevisiae or Aspergillus species could be a powerful strategy to identify the genes and enzymes involved. nih.gov A detailed understanding of the biosynthetic pathway is crucial for developing biotechnological production methods.

Comprehensive Mechanistic Characterization of Diverse Biological Activities in Complex Cellular Systems

Preliminary studies have indicated that beta-chamigrenic acid and related compounds possess anti-inflammatory properties. nih.govbiocrick.com For instance, the related compound β-chamigrenal has been shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-stimulated macrophages. nih.govresearchgate.net However, a comprehensive mechanistic understanding of how beta-chamigrenic acid exerts its effects within complex cellular systems is lacking. Future investigations should aim to identify its specific molecular targets and signaling pathways. This includes exploring its influence on key inflammatory pathways such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are known to be modulated by other natural anti-inflammatory compounds. mdpi.com Delving into these mechanisms will be essential for validating its therapeutic potential.

Development of Sustainable and Scalable Production Methodologies (e.g., Synthetic Biology, Fermentation)

Currently, beta-chamigrenic acid is primarily obtained through extraction from natural sources like Schisandra chinensis. vulcanchem.comresearchgate.netnih.govarabjchem.org This method is often limited by low yields, geographical and seasonal variations in plant growth, and the complexity of purification from a mixture of other natural products. To overcome these limitations, the development of sustainable and scalable production methods is a critical future direction. Synthetic biology offers a promising approach, where the identified biosynthetic genes for beta-chamigrenic acid can be assembled into a synthetic pathway and introduced into a microbial chassis, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), for fermentation-based production. hudsonlabautomation.comfrontiersin.orgscielo.org.mx This would enable a controlled, reliable, and potentially more cost-effective supply of the compound for further research and development. The production of other valuable molecules, like the antimalarial drug precursor artemisinic acid, using synthetic biology serves as a successful precedent for this approach. hudsonlabautomation.comscielo.org.mx

Integration of Omics Technologies for Systems-Level Understanding of Biological Effects

To gain a holistic view of the biological effects of beta-chamigrenic acid, the integration of various "omics" technologies is essential. wikipedia.org This includes genomics, transcriptomics, proteomics, and metabolomics, which allow for the comprehensive analysis of genes, RNA transcripts, proteins, and metabolites in a biological system, respectively. d-nb.infofrontiersin.orgresearchgate.netnih.gov By applying these technologies to cells or organisms treated with beta-chamigrenic acid, researchers can create a detailed map of the molecular changes induced by the compound. This systems biology approach can help to identify novel mechanisms of action, predict potential off-target effects, and discover new therapeutic applications. wikipedia.orgnih.govnih.gov For example, transcriptomic analysis can reveal which genes are up- or down-regulated in response to the compound, providing clues about the cellular pathways it affects. nih.govmdpi.com

Exploration of New Natural Sources and Uncharted Chemodiversity

While beta-chamigrenic acid has been isolated from terrestrial plants like Schisandra chinensis vulcanchem.comresearchgate.netnih.govarabjchem.org and Leonurus japonicus website-files.com, there is vast, unexplored biodiversity that may harbor this compound or structurally related analogs. The chamigrane class of sesquiterpenoids, to which beta-chamigrenic acid belongs, is known for its structural diversity, particularly in marine organisms. mdpi.comresearchgate.net Red algae of the genus Laurencia, for instance, are a rich source of halogenated chamigranes with a wide range of biological activities. mdpi.comresearchgate.net Future research should focus on exploring new and diverse natural sources, including marine organisms and endophytic fungi, for novel chamigrane derivatives. rsc.org This exploration of "uncharted chemodiversity" could lead to the discovery of compounds with enhanced potency or novel biological activities. researchgate.netuca.es

Advanced Computational Modeling for Mechanism Prediction and Lead Optimization